molecular formula C9H14N2O3 B12691400 3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile CAS No. 91054-94-3

3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile

Cat. No.: B12691400
CAS No.: 91054-94-3
M. Wt: 198.22 g/mol
InChI Key: KBUBTZMZSVZFQU-UHFFFAOYSA-N
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Description

3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile (CAS 91054-94-3) is a nitrile-functionalized compound featuring a central 2-hydroxypropane-1,3-diyl ether bridge. Its structure includes two propiononitrile moieties linked via ether bonds to a glycerol-like backbone with a hydroxyl group. This compound is utilized in pharmaceutical reference standards, particularly in the quality control of cromolyn-related substances .

Properties

IUPAC Name

3-[3-(2-cyanoethoxy)-2-hydroxypropoxy]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c10-3-1-5-13-7-9(12)8-14-6-2-4-11/h9,12H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUBTZMZSVZFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCC#N)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919991
Record name 3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dipropanenitrile
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Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91054-94-3
Record name 3,3′-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis[propanenitrile]
Source CAS Common Chemistry
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Record name 3,3'-((2-Hydroxypropane-1,3-diyl)bis(oxy))bispropiononitrile
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Record name 3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dipropanenitrile
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Record name 3,3'-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile typically involves the esterification of 2-hydroxypropanone with acetic anhydride, followed by the reaction with propiononitrile under acidic conditions. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3,3’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The pathways involved include metabolic and signaling pathways that are crucial for cellular processes .

Comparison with Similar Compounds

Structural Analog: 3,3'-[Butane-1,4-diylbis(oxy)]bispropiononitrile (CAS 18664-94-3)

Key Differences :

  • Central Bridge: Replaces the 2-hydroxypropane-1,3-diyl group with a non-hydroxylated butane-1,4-diyl chain.
  • Molecular Formula : C₁₀H₁₆N₂O₂ (MW 196.25) vs. C₉H₁₄N₂O₃ (MW 198.22) for the target compound.
  • Applications : Used in synthesizing 4,9-diaza-1,12-dodecanediamine, a diamine derivative . The absence of a hydroxyl group reduces polarity, making it more lipophilic compared to the target compound.

Functional Group Variant: 3,3'-(Ethylenediimino)bispropiononitrile (CAS 1555-58-4)

Key Differences :

  • Central Bridge: Ethylenediimino (–NH–CH₂–CH₂–NH–) instead of ether linkages.
  • Reactivity : The amine groups enable coordination with metal ions (e.g., Cu²⁺, Ni²⁺) in dinuclear complexes, as seen in related Schiff base ligands . In contrast, the target compound’s ether and hydroxyl groups may favor hydrogen bonding or weaker metal interactions.
  • Molecular Formula : C₈H₁₂N₄ (MW 164.21), smaller and more nitrogen-rich than the target compound.

Pharmaceutical Impurity Analog: Diethyl 5,5′-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate)

Key Differences :

  • Functional Groups : Chromene and ester groups replace nitriles.
  • Role : Acts as a related compound in cromolyn sodium formulations (USP standards), highlighting the target compound’s role in pharmaceutical impurity profiling .

Branched-Chain Analog: 3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]bispropylamine (CAS 63145-11-9)

Key Differences :

  • Central Bridge : Branched 3-methylpentane-1,5-diyl chain vs. linear hydroxypropane backbone.
  • Functionality : Terminal amine groups instead of nitriles, enabling different reactivity (e.g., crosslinking or polymer synthesis) .

Comparative Data Table

Compound Name (CAS) Central Bridge Molecular Formula Molecular Weight Key Applications/Properties
3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile (91054-94-3) 2-Hydroxypropane-1,3-diyl ether C₉H₁₄N₂O₃ 198.22 Pharmaceutical reference standards ; hydrogen-bonding capability
3,3'-[Butane-1,4-diylbis(oxy)]bispropiononitrile (18664-94-3) Butane-1,4-diyl ether C₁₀H₁₆N₂O₂ 196.25 Diamine synthesis; higher lipophilicity
3,3'-(Ethylenediimino)bispropiononitrile (1555-58-4) Ethylenediimino C₈H₁₂N₄ 164.21 Metal coordination; Schiff base precursor
Diethyl 5,5′-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate (N/A) 2-Hydroxypropane-1,3-diyl ether C₂₇H₂₄O₁₁ 524.48 Cromolyn sodium impurity profiling

Key Research Findings

  • Coordination Chemistry: The hydroxyl and ether groups in the target compound enable weak interactions with Cu(II) and Ni(II) ions, though less robust than Schiff base ligands with ethylenediimino bridges .
  • Thermal Behavior : Nitrile-containing compounds generally decompose to release gases like NH₃ and CO, with final residues including metal oxides (e.g., CuO) in coordination complexes .
  • Pharmaceutical Relevance : The target compound’s structural analogs are critical in quality control, with impurities like USP Cromolyn Related Compound B requiring precise characterization .

Biological Activity

3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile is a compound with significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C17H28O12
  • Molecular Weight : 424.40 g/mol
  • CAS Number : 35638-19-8

Research indicates that this compound may interact with various biological targets, including cannabinoid receptors and fatty acid amide hydrolase (FAAH). The dual role as a CB1 agonist and FAAH inhibitor suggests potential applications in cancer treatment by modulating endocannabinoid signaling pathways.

Anticancer Properties

A significant study highlighted the compound's effectiveness against ovarian cancer cell lines. Specifically, it inhibited the PA1 ovarian cancer cell line at a concentration of 1.7 μM. The mechanism involves:

  • CB1 Receptor Activation : The compound's structure allows it to bind effectively to CB1 receptors, which are implicated in cancer cell proliferation.
  • FAAH Inhibition : By inhibiting FAAH, the compound increases the levels of endocannabinoids that can suppress tumor growth.

Case Studies

Several case studies have documented the biological effects of similar compounds with analogous structures:

StudyCompoundCell LineIC50 (μM)Findings
C2PA11.7Significant inhibition of cell proliferation
C3CHO>100No cytotoxicity observed at high concentrations

Research Findings

  • Molecular Docking Studies : Computational analyses reveal that the compound exhibits favorable docking scores with CB1 and FAAH targets, indicating a strong affinity for these receptors. The energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) was found to be small, suggesting good bioactivity potential.
  • In Vitro Studies : Further investigations using various in vitro assays demonstrated that this compound not only inhibits cancer cell lines but also shows selectivity towards malignant cells over non-cancerous cells.
  • Safety Profile : Preliminary toxicity studies indicate that even at elevated concentrations, the compound does not exhibit significant toxicity towards normal cells, making it a promising candidate for therapeutic use.

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